molecular formula C10H15NS B12948933 2-Cyclopropyl-5-isopropylthiophen-3-amine

2-Cyclopropyl-5-isopropylthiophen-3-amine

Cat. No.: B12948933
M. Wt: 181.30 g/mol
InChI Key: RQRSOCPMRTWMSA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-isopropylthiophen-3-amine is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-isopropylthiophen-3-amine can be achieved through various synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-isopropylthiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

2-Cyclopropyl-5-isopropylthiophen-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-isopropylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-5-methylthiophen-3-amine
  • 2-Cyclopropyl-5-ethylthiophen-3-amine
  • 2-Cyclopropyl-5-propylthiophen-3-amine

Uniqueness

2-Cyclopropyl-5-isopropylthiophen-3-amine is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of both cyclopropyl and isopropyl groups provides distinct steric and electronic properties compared to other similar compounds .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

2-cyclopropyl-5-propan-2-ylthiophen-3-amine

InChI

InChI=1S/C10H15NS/c1-6(2)9-5-8(11)10(12-9)7-3-4-7/h5-7H,3-4,11H2,1-2H3

InChI Key

RQRSOCPMRTWMSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)C2CC2)N

Origin of Product

United States

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